Molecular Weight Reduction Compared to 3,4-Dihalogenated Analogs
In fragment‑based and lead‑optimisation campaigns, lower molecular weight correlates with improved ligand efficiency and pharmacokinetic compliance. 3,4‑Dicyanobenzene‑1‑sulfonamide (MW = 207.21 g·mol⁻¹ ) is substantially lighter than its 3,4‑dichloro (MW = 238.09 g·mol⁻¹) and 3,4‑dibromo (MW = 327.00 g·mol⁻¹) counterparts [1]. The weight reduction of ~31 g·mol⁻¹ vs. the dichloro analog and ~120 g·mol⁻¹ vs. the dibromo analog represents a measurable disadvantage of the halogenated comparators for programs operating under strict molecular‑weight cut‑offs (e.g., RO5 compliance).
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 207.21 |
| Comparator Or Baseline | 3,4-Dichlorobenzenesulfonamide: 238.09; 3,4-Dibromobenzenesulfonamide: 327.00 |
| Quantified Difference | Δ = –30.88 g·mol⁻¹ vs. 3,4-dichloro; Δ = –119.79 g·mol⁻¹ vs. 3,4-dibromo |
| Conditions | Calculated molecular weight based on standard atomic masses |
Why This Matters
For procurement decisions in drug‑discovery chemistry, selecting the dicyano analog directly reduces the molecular weight of the final conjugate by >30 Da compared to the dichloro analog, improving compliance with Lipinski's Rule of Five and potentially enhancing oral bioavailability.
- [1] PubChem. Compound Summary for CID 82839, 3,4-Dichlorobenzenesulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/82839 (accessed 2026-05-11). View Source
